molecular formula C16H16F2N6O2S B2609368 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1903290-63-0

1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B2609368
CAS No.: 1903290-63-0
M. Wt: 394.4
InChI Key: UGUURLAXKWGZEG-UHFFFAOYSA-N
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Description

1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a difluorobenzenesulfonyl group and a triazolo-pyrazine moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves several steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Comparison with Similar Compounds

Similar compounds to 1-(2,5-difluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine include other triazolo-pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazolo-pyrazine derivatives.

Properties

IUPAC Name

8-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-20-21-16-15(19-4-5-24(11)16)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUURLAXKWGZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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